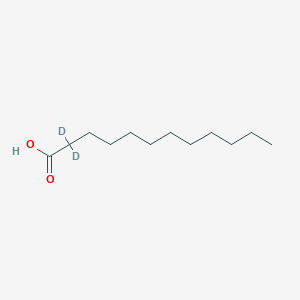

Dodecanoic-2,2-D2 acid

Vue d'ensemble

Description

Dodecanoic-2,2-D2 acid, also known as lauric acid, is a saturated fatty acid found naturally in coconut oil and palm kernel oil. It is a white, waxy solid that is insoluble in water, and has a melting point of 44°C. Lauric acid is a major component of the human diet and is found in many processed foods. It is known to have a variety of health benefits, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, lauric acid has been studied for its potential applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Thermal Energy Storage

Dodecanoic acid has been studied for its potential use in thermal energy storage, specifically for solar thermal applications. Its melting transition properties make it suitable for latent heat storage, enhancing the efficiency of solar thermal systems (Desgrosseilliers et al., 2013).

Biotransformation and Green Chemistry

Research has explored the biotransformation of dodecanoic acid into dodecanedioic acid (DDA) using Candida tropicalis. DDA is valuable in the chemical industry as a precursor for polyamide nylon-6,12. This process represents a sustainable, bio-based route for producing green chemicals and renewable products (Funk et al., 2017).

Material Science and Synthesis

In material science, dodecanoic acid has been used to induce the nucleation and growth of hydrophobic calcium carbonate particles, useful in various applications due to their unique physical properties (Wang et al., 2010).

Corrosion Inhibition

Studies show that dodecanoic acid can significantly inhibit the adhesion of iron-oxidizing bacteria on carbon steel, offering potential applications in corrosion inhibition in CO2-containing environments (Liu et al., 2016).

Agricultural Applications

Research has also investigated the effect of dodecanoic acid on the colonization of sugar beet by aphids and the secondary spread of virus yellows. This highlights its potential application in agriculture, particularly in pest control and disease management (Herrbach, 1987).

Enzyme Cascades and Chemical Synthesis

A study focused on the enzymatic production of α,ω-dicarboxylic acids (α,ω-DCAs) from dodecanoic acid. This approach is significant for producing raw materials like dodecanedioic acid (DDDA), used in various applications including plasticizers and adhesives (Lim et al., 2021).

Surface Science and Inhibition Studies

The adsorption behavior of dodecanoic acid on galvanic electrodes has been investigated, highlighting its potential as an anionic inhibitor in corrosion prevention (Ai et al., 2006).

Microbiology and Environmental Applications

In microbiology, dodecanoic acid derivatives have been used in studies analyzing bacterial pathways, such as the degradation of sodium dodecyl sulfate (SDS) by Escherichia coli (Liang et al., 2014).

Propriétés

IUPAC Name |

2,2-dideuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ZWGOZCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481362 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dideuteriododecanoic acid | |

CAS RN |

64118-39-4 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

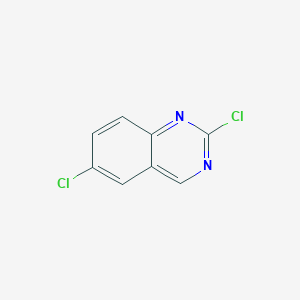

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)